

# Technical Guide: Properties and Characteristics of CAS Number 22525-95-7

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## Compound of Interest

**Compound Name:** 2'-(Oxiranylmethoxy)-3-phenylpropiophenon

**Cat. No.:** B022707

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of the compound with CAS number 22525-95-7. This substance is identified as a significant process impurity and synthetic intermediate of Propafenone, a Class 1C antiarrhythmic agent. The primary audience for this document includes researchers, scientists, and professionals involved in drug development, quality control, and regulatory affairs who require a thorough understanding of this molecule.

The guide summarizes key quantitative data in structured tables, outlines general experimental methodologies for analysis, and uses visualizations to depict relevant biological pathways and workflows. Given the limited publicly available data on the specific biological activity of this impurity, this guide integrates information on the parent drug, Propafenone, and the regulatory framework established by the International Council for Harmonisation (ICH) to provide a comprehensive risk assessment perspective.

## Chemical and Physical Properties

The compound with CAS number 22525-95-7 is chemically known as 1-[2-[(RS)-Oxiranylmethoxy]phenyl]-3-phenylpropan-1-one. It is also referred to as Propafenone Glycidyl Analog or Propafenone EP Impurity C.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Data Summary

The known chemical and physical properties of CAS 22525-95-7 are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	22525-95-7	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one	<a href="#">[2]</a>
Synonyms	Propafenone Glycidyl Analog, Propafenone EP Impurity C	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>18</sub> H <sub>18</sub> O <sub>3</sub>	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	282.34 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
Appearance	Pale-Yellow Solid	<a href="#">[3]</a>
Melting Point	56-58 °C	<a href="#">[3]</a>
Storage	-20°C, Keep in dark place, sealed in dry	<a href="#">[2]</a> <a href="#">[6]</a>

## Biological Context and Potential Activity

Direct studies on the biological activity, mechanism of action, and signaling pathways of CAS 22525-95-7 are not extensively available in the public domain. Its primary relevance lies in being an impurity of the antiarrhythmic drug Propafenone.[\[4\]](#)[\[7\]](#) Therefore, understanding the pharmacology of Propafenone is crucial for inferring the potential biological effects of this impurity.

## Mechanism of Action of Propafenone

Propafenone is a Class 1C antiarrhythmic agent that primarily functions by blocking sodium channels in the myocardium.[\[5\]](#)[\[6\]](#) This action slows the influx of sodium ions during the depolarization phase of the cardiac action potential, leading to a decrease in the rate of rise of

the action potential and a slowing of conduction velocity.<sup>[6]</sup> Additionally, Propafenone exhibits weak beta-adrenergic and potassium channel blocking activities.<sup>[8]</sup> It is extensively metabolized in the liver, mainly by the cytochrome P450 enzyme CYP2D6.<sup>[9]</sup>

## Inferred Activity of CAS 22525-95-7

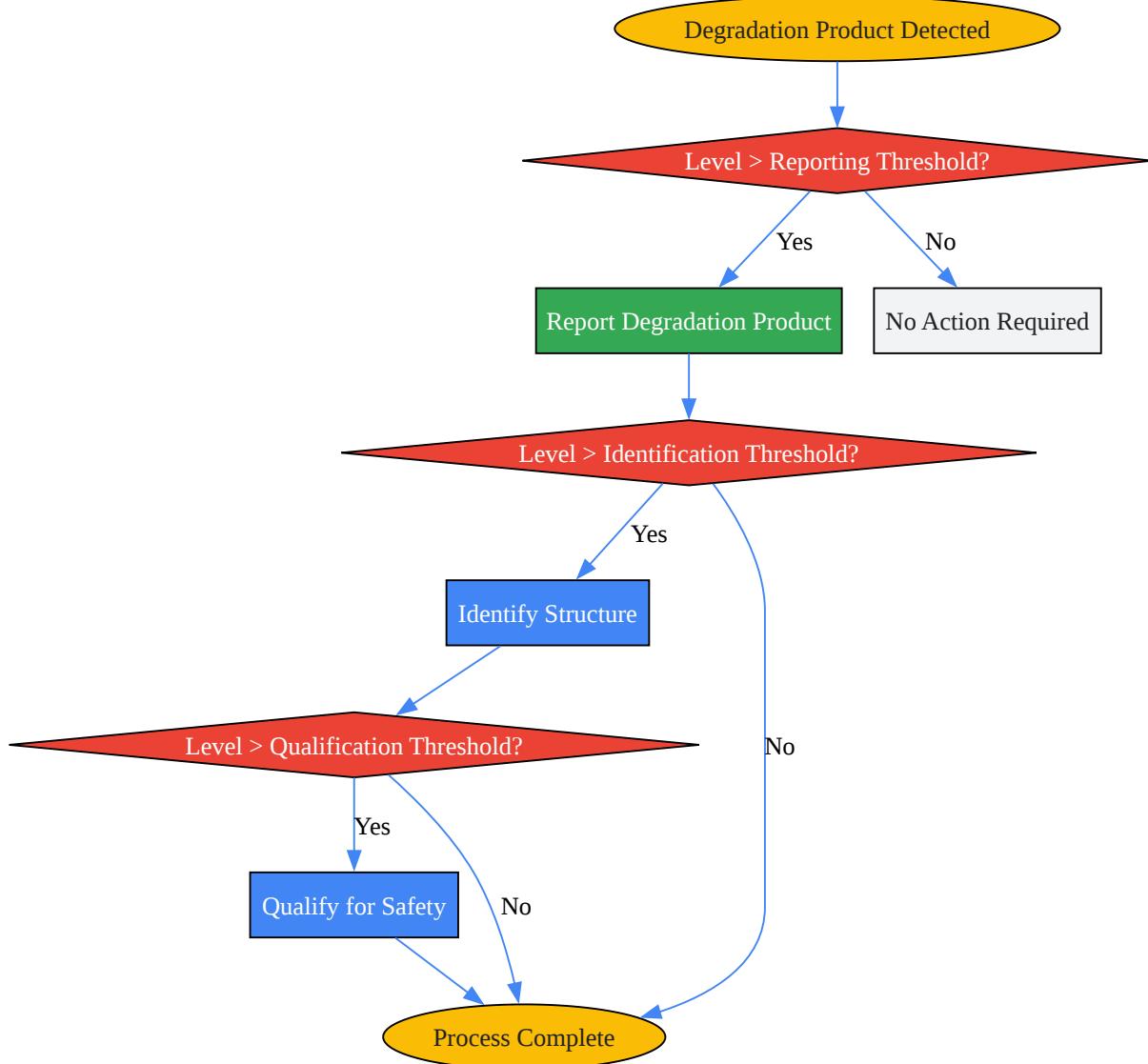
CAS 22525-95-7 is a structural precursor to Propafenone. The key structural difference is the presence of a reactive glycidyl (oxirane) group in the impurity, which in Propafenone is opened to form the 2-hydroxy-3-(propylamino)propoxy side chain responsible for its primary pharmacological activity.

The absence of the N-propylamino group in the impurity suggests that it is unlikely to possess the same sodium channel blocking activity as Propafenone. However, the presence of the electrophilic oxirane ring raises potential toxicological concerns, as epoxides can react with cellular nucleophiles such as DNA and proteins. This reactivity could be a consideration in the safety qualification of this impurity.

## Regulatory Framework for Impurities

The International Council for Harmonisation (ICH) provides guidelines (Q3A/B) for the reporting, identification, and qualification of impurities in new drug substances and products.<sup>[10][11][12]</sup> The qualification process involves evaluating data to establish the biological safety of an impurity at a specified level.<sup>[1][8]</sup> This can be achieved through dedicated toxicological studies or by demonstrating that the impurity was present at or above the proposed level in safety and clinical studies of the drug substance.<sup>[10][11]</sup> Impurities that are also significant metabolites are generally considered qualified.<sup>[10]</sup>

The decision-making process for identifying and qualifying a degradation product is outlined in the workflow below.

[Click to download full resolution via product page](#)Decision Tree for Impurity Identification and Qualification (ICH Q3B).[\[1\]](#)[\[12\]](#)

# Experimental Protocols

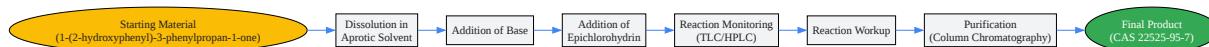
Detailed, validated experimental protocols for the synthesis and analysis of CAS 22525-95-7 are proprietary to pharmaceutical manufacturers. However, based on the chemical literature for related compounds, general methodologies can be outlined.

## Synthesis

The synthesis of 1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one is an intermediate step in the total synthesis of Propafenone. A plausible synthetic route would involve the reaction of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one with an epoxide-containing electrophile, such as epichlorohydrin, under basic conditions.

### General Procedure:

- Dissolve 1-(2-hydroxyphenyl)-3-phenylpropan-1-one in a suitable aprotic solvent (e.g., acetone, acetonitrile).
- Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl group.
- Add epichlorohydrin dropwise to the reaction mixture at a controlled temperature.
- Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work up the reaction by filtering the inorganic salts and removing the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired compound.



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General Synthetic Workflow for CAS 22525-95-7.

## Analytical Characterization

The identification and quantification of CAS 22525-95-7 as an impurity in Propafenone are typically performed using chromatographic and spectroscopic techniques.[13][14][15]

High-Performance Liquid Chromatography (HPLC):

- Column: A reversed-phase column (e.g., C18) is commonly used.[16]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol, acetonitrile).[16]
- Detection: UV detection at a wavelength where both Propafenone and the impurity have significant absorbance (e.g., 246 nm).[16]
- Quantification: Based on the peak area relative to a reference standard of known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

- Provides higher sensitivity and selectivity for impurity profiling.[6][14]
- The mass spectrometer is operated in a mode to detect the specific mass-to-charge ratio ( $m/z$ ) of the protonated molecule  $[M+H]^+$  of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR are used for the unambiguous structural elucidation of the impurity.[4][15] The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity.

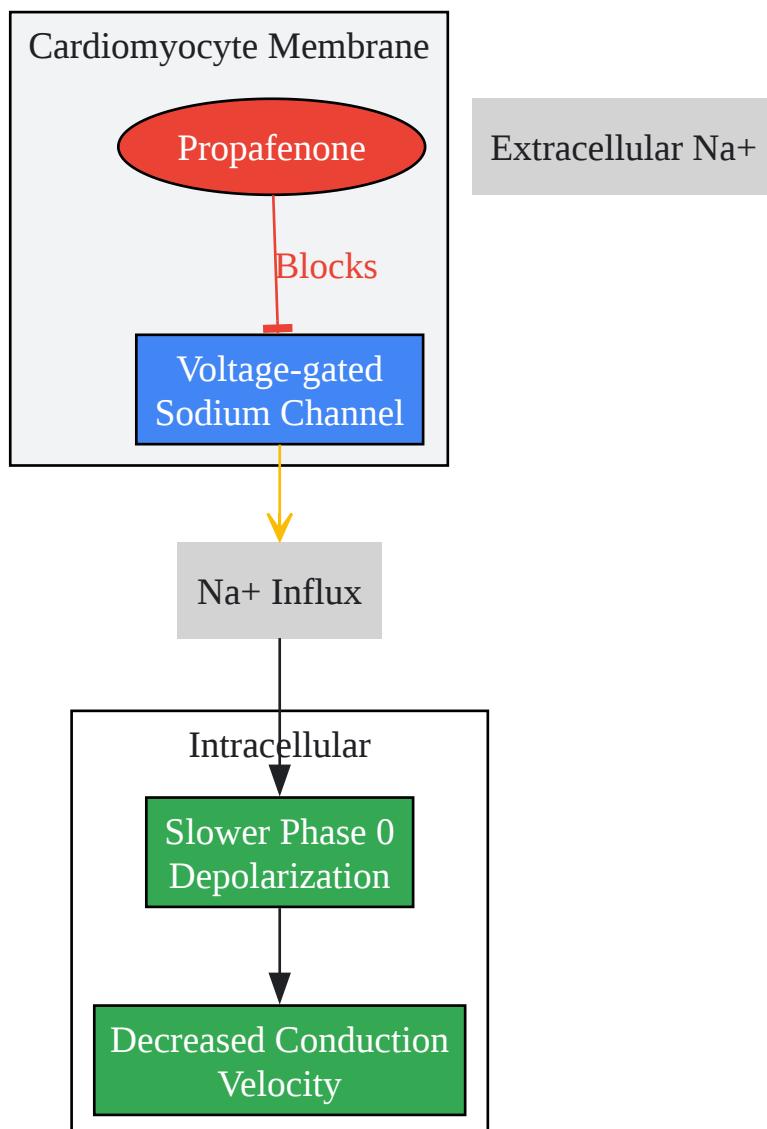
Infrared (IR) Spectroscopy:

- IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carbonyl ( $\text{C}=\text{O}$ ) stretch of the ketone and the characteristic bands of the epoxide ring.

[\[15\]](#)[\[17\]](#)

## Signaling Pathways of the Parent Drug (Propafenone)

As the biological activity of CAS 22525-95-7 is not well-defined, we present the signaling pathway of its parent compound, Propafenone, to provide context for its potential interactions. Propafenone's primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.

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Mechanism of Action of Propafenone on Cardiac Sodium Channels.[\[5\]](#)[\[6\]](#)

## Conclusion

CAS number 22525-95-7, or Propafenone EP Impurity C, is a well-characterized chemical entity primarily of interest due to its status as a process impurity in the synthesis of the antiarrhythmic drug Propafenone. While its chemical and physical properties are established, there is a lack of direct evidence regarding its biological activity. Based on its structure, it is unlikely to share the primary pharmacological effects of Propafenone but may present toxicological considerations due to its reactive epoxide moiety. The control and qualification of this impurity are governed by stringent regulatory guidelines to ensure the safety and efficacy of the final drug product. Further research into the specific toxicological and pharmacological profile of this impurity would be beneficial for a more complete risk assessment.

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